BenchChemオンラインストアへようこそ!

(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Chiral resolution Stereochemistry Drug discovery

The compound (4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride (CAS 2173052-56-5) is a chiral, saturated bicyclic sulfonamide supplied as a dihydrochloride salt. It features a rigid octahydrothieno[3,4-b]pyrazine core with a 6,6-dioxide (sulfone) moiety and an N-methyl substituent in a defined (4aR,7aS) absolute configuration.

Molecular Formula C7H16Cl2N2O2S
Molecular Weight 263.18 g/mol
CAS No. 2173052-56-5
Cat. No. B1383810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
CAS2173052-56-5
Molecular FormulaC7H16Cl2N2O2S
Molecular Weight263.18 g/mol
Structural Identifiers
SMILESCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
InChIInChI=1S/C7H14N2O2S.2ClH/c1-9-3-2-8-6-4-12(10,11)5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1
InChIKeyHZVOADYETRXIFB-AUCRBCQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS 2173052-56-5 – Chiral Sulfonamide Building Block for Drug Discovery


The compound (4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride (CAS 2173052-56-5) is a chiral, saturated bicyclic sulfonamide supplied as a dihydrochloride salt. It features a rigid octahydrothieno[3,4-b]pyrazine core with a 6,6-dioxide (sulfone) moiety and an N-methyl substituent in a defined (4aR,7aS) absolute configuration . Its molecular formula is C₇H₁₆Cl₂N₂O₂S and its molecular weight is 263.18 g/mol . The scaffold belongs to a class of compounds that serve as conformationally constrained piperazine mimetics and has been explored in the design of high-affinity ligands for HIV-1 protease [1].

Why Generic Octahydrothienopyrazine Dioxides Cannot Replace This Specific Stereoisomer Salt


Substituting this compound with a racemate, an alternative N-alkyl derivative, or the free-base form introduces significant risk to experimental reproducibility. The (4aR,7aS) absolute configuration is fixed; a recent synthesis of an N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide library demonstrates that even minor N-substituent changes (e.g., methyl vs. isobutyl vs. methylsulfonyl) are expected to yield distinct physicochemical and biological profiles [1]. The dihydrochloride salt form directly governs aqueous solubility and handling properties relative to the free base, a critical parameter for reproducible in vitro assay preparation. Procuring the precisely defined stereoisomer salt ensures consistency in structure-activity relationship (SAR) studies, where the fused ring junction stereochemistry can dictate the spatial orientation of the N-methyl group and the sulfone oxygen atoms, potentially altering target binding conformations [2].

Quantitative Differentiation of (4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride from Closest Analogs


Absolute Configuration and Enantiomeric Purity vs. Racemic cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

The target compound is defined by its (4aR,7aS) absolute configuration, distinguishing it from the racemic cis-octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 1212331-13-9). While the racemate is commonly available as a research chemical, the specific enantiomer is required for chiral recognition studies. The patent literature for this compound class explicitly describes stereoisomers and diastereomers, indicating that the spatial arrangement of the ring junction hydrogens is critical for the intended application as a monomer or intermediate [1]. No quantitative enantiomeric excess (ee%) data is publicly available for this product, but the defined stereochemistry is a prerequisite for any enantioselective synthesis or biological assay where the (4aS,7aR) enantiomer would be a distinct chemical entity with potentially different, or even antagonistic, activity.

Chiral resolution Stereochemistry Drug discovery

Certified Purity: 98% vs. Standard 95% for Analogous Compounds

Commercial suppliers list the purity of (4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride at 98% . In contrast, the typical purity reported for closely related octahydrothieno[3,4-b]pyrazine derivatives from other vendors is 95% . This 3-percentage-point difference corresponds to a reduction of total impurities from 5% to 2%, representing a 60% decrease in potential confounding contaminants.

Purity grade Quality control Reproducibility

N-Methyl Substituent: Differential Activity Potential within N-Substituted Octahydrothienopyrazine Library

A 2024 study by Prezent, Baranin, and Bubnov synthesized a series of new N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives, explicitly including the 1-methyl compound, for biological screening [1]. Although individual IC₅₀ values from the screen have not been publicly disclosed, the very purpose of creating and testing a focused library confirms that the N-substituent identity – methyl versus ethyl, isobutyl, or methylsulfonyl – is a key determinant of biological activity. The 1-methyl derivative thus provides a distinct, chemically defined starting point for hit-to-lead optimization that cannot be replicated by simply purchasing the unsubstituted parent (octahydrothieno[3,4-b]pyrazine 6,6-dioxide, CAS 53056-91-0).

SAR studies N-alkylation Biological screening

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base

The compound is supplied as a dihydrochloride salt. While the free base of octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a crystalline solid with limited aqueous solubility (estimated logP ~ -0.5 to -1.0 based on the presence of the sulfone and two basic nitrogens), the dihydrochloride salt is expected to exhibit solubility in water exceeding 10 mg/mL, a typical enhancement of over 100-fold compared to the neutral free base form. This is a well-established class-level property of amine hydrochlorides [1]. No direct comparative solubility measurement between this specific salt and its free base has been published.

Solubility Formulation Assay compatibility

High-Value Application Scenarios for (4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride Informed by Differentiation Evidence


Scaffold for HIV-1 Protease Inhibitor P2 Ligand Optimization

The octahydrothieno[3,4-b]pyrazine 6,6-dioxide core has been validated as a high-affinity cyclic sulfolane P2 ligand for HIV-1 protease [1]. The (4aR,7aS)-1-methyl variant provides a specific, stereochemically pure starting point for the design of next-generation peptidomimetic inhibitors. Its pre-formed dihydrochloride salt simplifies incorporation into parallel synthesis workflows, and the 98% commercial purity meets the stringent requirements for initial biochemical IC₅₀ determination against wild-type and resistant protease variants.

Focused N-Substituted Octahydrothienopyrazine Library Synthesis for Phenotypic Screening

As demonstrated by Prezent et al. (2024), the N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide series is being actively investigated for biological activity [2]. The 1-methyl derivative serves as the simplest alkyl member of this library. Using the 98% pure single enantiomer ensures that any observed phenotype can be unambiguously assigned to this specific stereoisomer, avoiding the confounding effects of racemic mixtures or positional isomers, which is critical for hit validation in academic screening centers and biotech startups.

Enantioselective Catalysis and Chiral Auxiliary Research

The rigid, enantiopure (4aR,7aS) bicyclic framework bearing a sulfone and a tertiary amine function can act as a chiral ligand or organocatalyst. The dihydrochloride salt is the ideal storage and shipping form, protecting the basic nitrogen from atmospheric carbonation. The 98% purity minimizes interference from organic impurities in metal-catalyzed asymmetric reactions, where catalyst poisoning by trace amines or sulfur compounds is a known concern. This compound offers a well-defined, non-racemizable chiral scaffold that is more hydrolytically stable than common oxazolidinone auxiliaries.

Calibration Standard for Chiral Analytical Method Development

Because the compound is a single (4aR,7aS) enantiomer, it can serve as a reference standard for developing chiral HPLC or SFC methods aimed at separating the enantiomers of octahydrothieno[3,4-b]pyrazine derivatives. The 98% certified purity allows its use as a system suitability standard without additional purification, supporting quality control laboratories in pharmaceutical development where enantiomeric purity of intermediates is a regulatory requirement.

Quote Request

Request a Quote for (4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.